molecular formula C19H22N4O2S B2576718 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide CAS No. 422532-75-0

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

Cat. No. B2576718
M. Wt: 370.47
InChI Key: LXKGXKWCEYBKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide” is a chemical compound that has attracted significant scientific attention. It is a derivative of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-cyano-N-(furan-2-ylmethyl)acetamide with aryl isothiocyanates . The reaction was carried out in ethanol in the presence of an equimolar amount of sodium ethylate .


Molecular Structure Analysis

The molecular formula of this compound is C19H26N4O2S, and it has a molecular weight of 374.5.


Chemical Reactions Analysis

The compound has been involved in reactions with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters . It also reacted with pyridinecarbaldehydes and 5-arylfurfural to form the corresponding 5-heterylidene derivatives .

Scientific Research Applications

Quinazoline Derivatives in Anti-inflammatory and Anti-ulcer Activities

Research on quinazoline derivatives has shown promising anti-inflammatory and anti-ulcer properties. For instance, novel quinazoline and acetamide derivatives have been synthesized and evaluated for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds demonstrated significant curative activity against acetic acid-induced ulcer models, with some showing higher activity than standard drugs used for the treatment of peptic ulcer and ulcerative colitis, without reported side effects on liver and kidney functions upon prolonged oral administration (Alasmary et al., 2017).

Photocatalytic C–C Bond Cleavage with Furan-2-carbaldehydes

A study highlighted the use of furan-2-carbaldehydes as efficient green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through a ligand-free photocatalytic C–C bond cleavage process. This method stands out for its green chemistry approach, utilizing biomass-derived chemicals and avoiding the need for protection of sensitive functional groups (Yu et al., 2018).

Anticancer Potential of Quinazoline Derivatives

Another area of research interest is the synthesis of quinazoline derivatives with potential anticancer properties. For example, sulphonyl acetamide analogues on the quinazoline ring were synthesized and showed potent anticancer activity against various human cancer cell lines. Some derivatives exhibited very potent anticancer activity, with remarkable selectivity towards certain cancer cell lines, suggesting their potential as leads for developing anticancer drugs (Khazir et al., 2020).

properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-2-3-10-20-18-15-8-4-5-9-16(15)22-19(23-18)26-13-17(24)21-12-14-7-6-11-25-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKGXKWCEYBKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide

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